N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide
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Overview
Description
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromofuran ring, a dioxidotetrahydrothiophene moiety, and an ethylphenoxyacetamide group. These structural elements contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the bromofuran and dioxidotetrahydrothiophene intermediates. These intermediates are then coupled with the ethylphenoxyacetamide group under specific reaction conditions. Common reagents used in these reactions include bromine, furan, thiophene, and ethylphenol derivatives. The reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The bromofuran and thiophene moieties can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the bromine atom or the dioxidotetrahydrothiophene ring, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromofuran ring may yield a furanone derivative, while reduction of the dioxidotetrahydrothiophene ring may produce a thiol derivative.
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The bromofuran and dioxidotetrahydrothiophene moieties may interact with enzymes or receptors, modulating their activity. The ethylphenoxyacetamide group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromofuran-2-yl)methyl]-4-(1,3,4-oxadiazol-2-yl)aniline
- N-[(5-bromofuran-2-yl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)aniline
Uniqueness
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide is unique due to its combination of a bromofuran ring, a dioxidotetrahydrothiophene moiety, and an ethylphenoxyacetamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Properties
Molecular Formula |
C19H22BrNO5S |
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Molecular Weight |
456.4 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C19H22BrNO5S/c1-2-14-3-5-16(6-4-14)25-12-19(22)21(11-17-7-8-18(20)26-17)15-9-10-27(23,24)13-15/h3-8,15H,2,9-13H2,1H3 |
InChI Key |
SIJGPWKXJYWRLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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